N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with ethyl and methyl groups, as well as a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent alkylation to introduce the ethyl and methyl groups. Common reagents used in these reactions include ethyl iodide, methyl iodide, and piperazine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor interactions.
Industry: It could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Examples include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N6-(2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
Uniqueness
What sets N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in applications where specific interactions or properties are desired.
Properties
IUPAC Name |
N-ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-4-14-11-16(20-12-19-14)23-6-8-24(9-7-23)17-21-13(3)10-15(22-17)18-5-2/h10-12H,4-9H2,1-3H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWGFPDHLBEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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